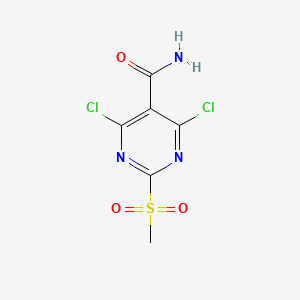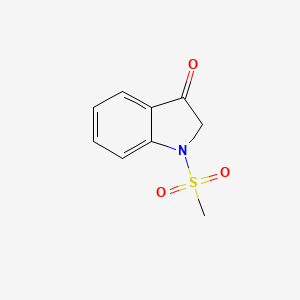
(2S)-Pent-4-yn-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-Pent-4-yn-2-amine is an organic compound with the molecular formula C5H9N. It is a chiral amine with a triple bond between the fourth and fifth carbon atoms. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Pent-4-yn-2-amine typically involves the following steps:
Starting Material: The synthesis often begins with a suitable alkyne precursor.
Chiral Catalyst: A chiral catalyst is used to ensure the formation of the (2S)-enantiomer.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis process.
Purification: Employing purification techniques such as distillation or chromatography to isolate the compound.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-Pent-4-yn-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triple bond to a double or single bond.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Produces oxides or ketones.
Reduction: Yields alkenes or alkanes.
Substitution: Forms substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
(2S)-Pent-4-yn-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (2S)-Pent-4-yn-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-Pent-4-yn-1-amine: Similar structure but with the amine group at a different position.
(2S)-Pent-3-yn-2-amine: Similar structure but with the triple bond at a different position.
(2S)-But-3-yn-2-amine: A shorter carbon chain but similar functional groups.
Uniqueness
(2S)-Pent-4-yn-2-amine is unique due to its specific placement of the amine group and the triple bond, which imparts distinct reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C5H9N |
|---|---|
Molekulargewicht |
83.13 g/mol |
IUPAC-Name |
(2S)-pent-4-yn-2-amine |
InChI |
InChI=1S/C5H9N/c1-3-4-5(2)6/h1,5H,4,6H2,2H3/t5-/m0/s1 |
InChI-Schlüssel |
ATNZRYIKSXYJKY-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](CC#C)N |
Kanonische SMILES |
CC(CC#C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12961677.png)








